7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a unique combination of benzo[d]oxazole, piperazine, and purine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, benzylamine, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of reaction progress through techniques such as HPLC and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and purine moieties
Common Reagents and Conditions
Common reagents include thionyl chloride, benzylamine, and alkylating agents. Reaction conditions often involve controlled temperatures, typically ranging from 0°C to 100°C, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or purine rings .
Scientific Research Applications
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Known for its potential as a glutathione transferase inhibitor.
Benzo[d]thiazole-2-thiol derivatives: Investigated for their quorum sensing inhibitory activities.
Uniqueness
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its combination of benzo[d]oxazole, piperazine, and purine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C27H29N7O3S |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C27H29N7O3S/c1-31-23-22(24(35)30-26(31)36)34(12-7-17-38-27-28-20-10-5-6-11-21(20)37-27)25(29-23)33-15-13-32(14-16-33)18-19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,30,35,36) |
InChI Key |
NHTNZUCDOVOSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCSC5=NC6=CC=CC=C6O5 |
Origin of Product |
United States |
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